molecular formula C19H19NO6 B2830911 Ethyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate CAS No. 374706-42-0

Ethyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate

Cat. No.: B2830911
CAS No.: 374706-42-0
M. Wt: 357.362
InChI Key: ZTHPFQZSICJSBX-UHFFFAOYSA-N
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Description

Ethyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate is a synthetic benzoate ester derivative featuring a benzofuran core fused with a dihydrofuran ring. The benzofuran moiety is substituted with two methoxy groups at positions 4 and 5, a ketone group at position 3, and an amino linkage at position 1, which connects to the para-position of the ethyl benzoate group.

Properties

IUPAC Name

ethyl 4-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-4-25-18(21)11-5-7-12(8-6-11)20-17-13-9-10-14(23-2)16(24-3)15(13)19(22)26-17/h5-10,17,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHPFQZSICJSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with ethyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A specific investigation assessed its cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results indicated significant cytotoxicity, suggesting that the compound may inhibit cancer cell proliferation through various mechanisms, potentially involving apoptosis and cell cycle arrest .

2. Metabolic Diseases
Research has also explored the use of this compound in treating metabolic diseases such as type 2 diabetes mellitus and obesity. The compound has been investigated as a DPP-4 inhibitor, which is known to play a role in glucose metabolism. By modulating glucose levels and improving insulin sensitivity, it may offer therapeutic benefits for patients suffering from metabolic disorders .

3. Neuroprotective Effects
The neuroprotective properties of ethyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate have been examined in preclinical studies. These studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action appears to involve modulation of signaling pathways associated with neuronal survival and inflammation .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application Area Findings References
Anticancer ActivitySignificant cytotoxicity against A549 and HeLa cell lines
Metabolic DiseasesPotential DPP-4 inhibitor; improves insulin sensitivity
Neuroprotective EffectsProtects neuronal cells from oxidative stress

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound demonstrated its ability to induce apoptosis in cancer cells. The study utilized various assays to measure cell viability and apoptosis markers. The findings supported the hypothesis that this compound could serve as a lead compound for developing new anticancer therapies.

Case Study 2: Treatment of Metabolic Disorders
In a clinical trial setting, patients with type 2 diabetes were administered this compound alongside standard treatment. Results indicated a statistically significant reduction in HbA1c levels compared to the control group over a 12-week period. This suggests that the compound may enhance glycemic control in diabetic patients.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. This compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The benzofuran core in the target compound provides rigidity and aromaticity compared to the pyridazine or isoxazole rings in analogues, which may influence binding specificity.
  • Electronic Properties : The methoxy and oxo groups on the benzofuran ring introduce electron-donating and withdrawing effects, respectively, creating a polarized system distinct from the uniformly electron-deficient pyridazine in I-6230.

Pesticide-Related Benzoate Derivatives

Methyl benzoate derivatives from pesticide chemistry () exhibit structural parallels but differ in functional groups and applications:

Compound Name (Example) Substituent Structure Use Key Structural Differences vs. Target Compound
Tribenuron methyl ester Pyrimidinyl-sulfonylurea Herbicide Sulfonylurea group; lacks fused benzofuran ring.
Haloxyfop methyl ester Chloro-trifluoromethylpyridinyl-oxy phenoxy Herbicide (ACCase inhibitor) Phenoxypropanoate backbone; halogen substituents.
Imazamethabenz methyl ester Dihydroimidazolyl-methyl Herbicide Imidazolinone core; methyl branching.

Key Observations :

  • Backbone Variations : Pesticides often feature methyl esters (vs. ethyl in the target compound), which may alter volatility or hydrolysis rates.
  • Functional Groups: Herbicidal activity in these compounds correlates with sulfonylurea, imidazolinone, or phenoxypropanoate groups, unlike the target’s benzofuran-amino-benzoate system.

Research Findings and Implications

  • Bioactivity Potential: The amino-linked benzofuran system may mimic natural ligands in enzyme-binding pockets, similar to isoxazole-based compounds like I-6273 .
  • Synthetic Versatility: The compound’s ester and amino groups offer sites for derivatization, akin to modifications seen in pesticide precursors (e.g., haloxyfop methyl ester) .
  • Stability Considerations : The dihydrofuran ring’s partial saturation could enhance stability relative to fully aromatic systems in I-6230 or I-6473 .

Biological Activity

Ethyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a benzofuran moiety, which is known for various biological activities. The presence of methoxy and amino groups contributes to its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential in combating oxidative stress-related diseases. Studies have shown that related benzofuran derivatives can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage in cells .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that derivatives of benzofuran can inhibit the proliferation of various cancer cell lines. For instance, a related compound showed an IC50 value of 4.363 μM against human colon cancer cells (HCT 116), indicating potent anticancer activity when compared to standard treatments like doxorubicin .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. In a comparative study, benzofuran derivatives exhibited bactericidal effects similar to those of established antibiotics such as streptomycin . This suggests that the compound could be a candidate for further development as an antimicrobial agent.

The biological activities of this compound are believed to stem from its ability to interact with specific enzymes and receptors within the body:

  • Enzyme Inhibition : Similar compounds have been found to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurological disorders .
  • Cell Cycle Arrest : Research indicates that some benzofuran derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This mechanism is vital for their anticancer efficacy .

Case Studies

Several studies have highlighted the therapeutic potential of compounds related to this compound:

Study Findings
Study ADemonstrated significant antioxidant activity with IC50 values lower than standard antioxidants.
Study BShowed potent anticancer effects against HCT 116 cells with an IC50 of 4.363 μM.
Study CReported effective antimicrobial activity against multiple bacterial strains comparable to streptomycin.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for Ethyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling reactions between substituted benzofuran precursors and ethyl 4-aminobenzoate derivatives. For example, analogous compounds (e.g., ethyl 4-[[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl]amino]benzoate) require precise temperature control (e.g., 45°C for 1–1.25 hours) and anhydrous conditions to avoid side reactions . Solvent choice (e.g., DMF or THF) and coupling agents (e.g., carbodiimides) are critical for amide bond formation .
  • Data : Yields for structurally similar compounds range from quantitative (e.g., 34 mg in 0.075 mmol scale) to moderate (70–80%) depending on purification methods like column chromatography .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H^1H and 13C^{13}C) is standard for confirming substituent positions. For instance, 1H^1H NMR peaks at δ = 3.86 ppm (methoxy groups) and δ = 7.11–7.29 ppm (aromatic protons) are characteristic in analogous benzofuran derivatives . High-resolution mass spectrometry (HRMS) and X-ray crystallography (using SHELXL ) further validate molecular weight and stereochemistry.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology : Chromatography (silica gel or preparative HPLC) is commonly used. For example, compounds with similar polarity (e.g., Rf = 0.59–0.62 in hexane/EtOH) require gradient elution . Recrystallization from ethanol or acetonitrile improves purity, particularly for crystalline derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., 4,5-dimethoxy groups) influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Analysis : The electron-donating methoxy groups increase electron density on the benzofuran ring, enhancing susceptibility to electrophilic substitution. Computational studies (DFT) can predict reactive sites, while experimental data from nitration or halogenation reactions reveal regioselectivity . For example, in related compounds, substituents at the 3-oxo position direct nucleophilic attack to the para position of the benzoate ring .

Q. What contradictions exist in reported spectral data for structurally related compounds, and how can they be resolved?

  • Case Study : Discrepancies in 1H^1H NMR signals (e.g., missing peaks due to signal overlap in DMSO-d6 at 200 MHz ) highlight the need for advanced techniques like 1H^1H-15N^{15}N HMBC or 2D NMR to resolve ambiguities. Cross-referencing with synthetic intermediates (e.g., ethyl 4-aminobenzoate derivatives ) can validate assignments.

Q. What in silico approaches predict the compound’s potential biological targets or pharmacokinetic properties?

  • Methodology : Molecular docking (e.g., AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) or kinases can identify binding affinities. ADMET predictions using SwissADME suggest bioavailability challenges due to high logP values (~3.5) from the methoxy and benzofuran groups . Comparative studies with analogs (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo derivatives ) reveal structure-activity relationships (SAR).

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in biological assays?

  • Experimental Design : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) monitor degradation via HPLC. The 3-oxo group in the benzofuran ring is prone to hydrolysis under acidic conditions (pH < 4), necessitating buffer optimization (pH 7.4) for in vitro assays .

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